Cas no 1806646-91-2 (4-(3-Bromopropyl)-3-(difluoromethoxy)toluene)

4-(3-Bromopropyl)-3-(difluoromethoxy)toluene structure
1806646-91-2 structure
Product Name:4-(3-Bromopropyl)-3-(difluoromethoxy)toluene
N.o CAS:1806646-91-2
MF:C11H13BrF2O
MW:279.121129751205
CID:5006099
Update Time:2025-11-01

4-(3-Bromopropyl)-3-(difluoromethoxy)toluene Propriedades químicas e físicas

Nomes e Identificadores

    • 4-(3-Bromopropyl)-3-(difluoromethoxy)toluene
    • Inchi: 1S/C11H13BrF2O/c1-8-4-5-9(3-2-6-12)10(7-8)15-11(13)14/h4-5,7,11H,2-3,6H2,1H3
    • Chave InChI: YSHNKLQMYKMQGJ-UHFFFAOYSA-N
    • SMILES: BrCCCC1C=CC(C)=CC=1OC(F)F

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 178
  • XLogP3: 4.6
  • Superfície polar topológica: 9.2

4-(3-Bromopropyl)-3-(difluoromethoxy)toluene Preçomais >>

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Informações adicionais sobre 4-(3-Bromopropyl)-3-(difluoromethoxy)toluene

4-(3-Bromopropyl)-3-(difluoromethoxy)toluene: A Promising Compound in Pharmaceutical Research

The compound with CAS No. 1806646-91-2, also known as 4-(3-Bromopropyl)-3-(difluoromethoxy)toluene, has emerged as a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of aromatic derivatives, characterized by its unique structural features that include a toluene ring substituted with multiple functional groups. The 3-(difluoromethoxy) group and the 3-Bromopropyl chain contribute to its distinct chemical properties, making it a potential candidate for drug development. Recent studies have highlighted the importance of such structural modifications in enhancing biological activity and selectivity, which are critical factors in modern drug discovery.

One of the most notable aspects of 4-(3-Bromopropyl)-3-(difluoromethoxy)toluene is its molecular architecture. The toluene ring serves as a rigid scaffold, providing a stable platform for the attachment of functional groups. The 3-(difluoromethoxy) substituent introduces electron-withdrawing effects, which can influence the molecule's reactivity and interaction with biological targets. Meanwhile, the 3-Bromopropyl chain adds a hydrophobic element, potentially affecting the compound's solubility and membrane permeability. These combined features make the molecule particularly interesting for applications in drug delivery systems and targeted therapy.

Recent advancements in medicinal chemistry have underscored the importance of halogenated aromatic compounds in therapeutic applications. A 2023 study published in the Journal of Medicinal Chemistry explored the role of halogenated derivatives in modulating enzyme activity. The research team found that compounds with 3-(difluoromethoxy) substitutions exhibited enhanced binding affinity to specific enzymes, which could lead to improved therapeutic outcomes. This finding aligns with the structural characteristics of 4-(3-Bromopropy)-3-(difluoromethoxy)toluene, suggesting its potential as a lead compound for enzyme-targeted therapies.

Another area of interest is the application of 4-(3-Bromopropyl)-3-(difluoromethoxy)toluene in the development of anti-inflammatory agents. A 2024 study in the European Journal of Medicinal Chemistry investigated the anti-inflammatory properties of halogenated aromatic compounds. The researchers demonstrated that the 3-Bromopropyl group could enhance the molecule's ability to inhibit pro-inflammatory pathways, such as the NF-κB signaling cascade. This discovery highlights the importance of functional group modifications in optimizing the therapeutic potential of such compounds.

The synthesis of 4-(3-Bromopropyl)-3-(difluoromethoxy)toluene involves a series of well-defined chemical steps. The initial step typically involves the preparation of a toluene derivative with a 3-(difluoromethoxy) group, which is then coupled with a 3-Bromopropyl chain through a nucleophilic substitution reaction. This process requires precise control of reaction conditions to ensure the formation of the desired product. The resulting compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its molecular structure.

From a pharmacological perspective, the 3-(difluoromethoxy) group plays a crucial role in modulating the molecule's interaction with biological targets. A 2023 review article in the Chemical Reviews highlighted the importance of fluorine-containing substituents in drug design. The authors noted that fluorine atoms can enhance the metabolic stability of a compound by reducing its susceptibility to enzymatic degradation. This property is particularly valuable in the context of 4-(3-Bromopropyl)-3-(difluoromethoxy)toluene, as it may contribute to prolonged therapeutic effects and reduced side effects.

Additionally, the 3-Bromopropyl chain in 4-(3-Bromopropyl)-3-(difluoromethoxy)toluene can influence the molecule's physicochemical properties. The presence of bromine atoms can alter the molecule's hydrophobicity and lipophilicity, which are essential factors in determining its ability to cross biological membranes. This characteristic is particularly relevant in the development of drugs that target intracellular pathways, as it can affect the compound's ability to reach its intended site of action.

Recent computational studies have also explored the potential of 4-(3-Bromopropyl)-3-(difluoromethoxy)toluene in drug discovery. A 2024 study published in the Journal of Computational Chemistry used molecular docking simulations to predict the compound's interaction with various protein targets. The results indicated that the molecule could bind to several enzymes and receptors, suggesting its broad applicability in therapeutic contexts. These findings underscore the importance of structural modifications in expanding the pharmacological profile of such compounds.

In conclusion, 4-(3-Bromopropyl)-3-(difluoromethoxy)toluene represents a promising molecule in pharmaceutical research due to its unique structural features and potential therapeutic applications. The combination of a toluene ring, a 3-(difluoromethoxy) group, and a 3-Bromopropyl chain provides a versatile scaffold for further chemical modifications. As research in this area continues to evolve, the compound may play a significant role in the development of novel therapies for various medical conditions.

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